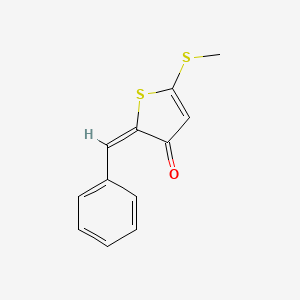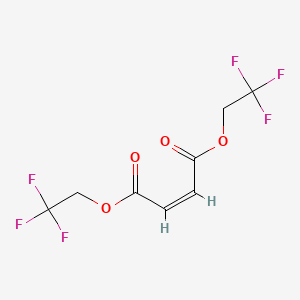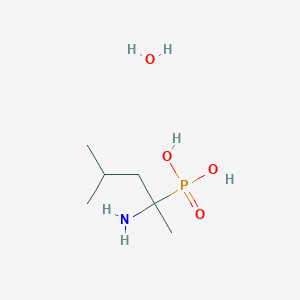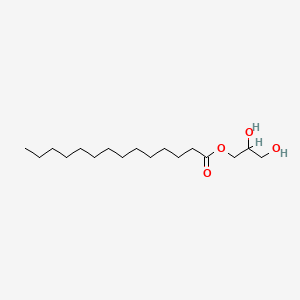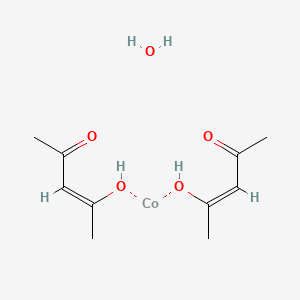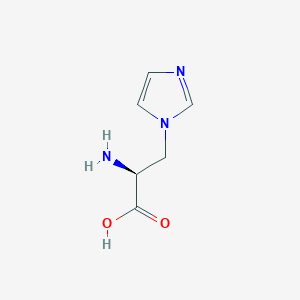
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-o
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is widely used in veterinary medicine to treat bacterial infections in animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The synthesis typically involves:
Formation of the Quinolone Core: Starting with a suitable precursor, such as 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Introduction of the Piperazinyl Group: This step involves the reaction of the quinolone core with 4-ethylpiperazine under controlled conditions to form the piperazinyl derivative.
Final Modifications: Additional steps may include purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of Enrofloxacin involves large-scale chemical synthesis using reactors and purification systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:
Oxidation: Enrofloxacin can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core structure.
Substitution Reactions: Substitution at various positions on the quinolone ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives of Enrofloxacin.
Reduction Products: Reduced forms of the quinolone core.
Substitution Products: Derivatives with modified substituents on the quinolone ring.
Applications De Recherche Scientifique
Enrofloxacin is extensively used in scientific research due to its antibacterial properties. Its applications include:
Chemistry: Studying the mechanisms of fluoroquinolone antibacterial activity.
Biology: Investigating the effects of Enrofloxacin on bacterial cell walls and DNA synthesis.
Medicine: Developing new antibacterial treatments for both human and veterinary medicine.
Industry: Ensuring the safety and efficacy of animal feed and water through antimicrobial treatments.
Mécanisme D'action
Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to bacterial cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA.
Topoisomerase IV: An enzyme involved in the separation of replicated bacterial DNA.
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Used primarily in human medicine.
Norfloxacin: Another fluoroquinolone with a slightly different chemical structure.
Propriétés
Numéro CAS |
1241990-12-4 |
|---|---|
Formule moléculaire |
C26H33FN4O4 |
Poids moléculaire |
484.5630232 |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-oxo-2-(1-piperidinyl)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


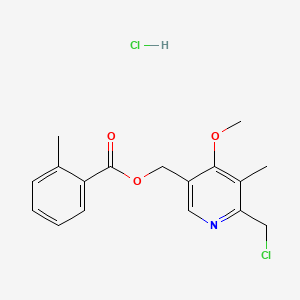
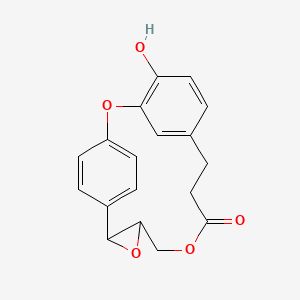
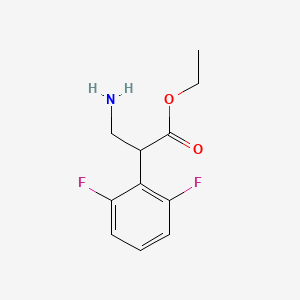
![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
